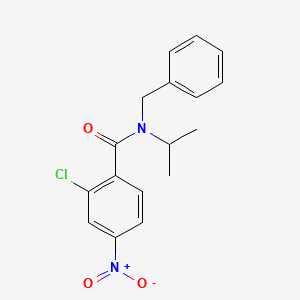

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide

Beschreibung

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a benzyl group, a chloro substituent, an isopropyl group, and a nitro group attached to a benzamide core.

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-4-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-12(2)19(11-13-6-4-3-5-7-13)17(21)15-9-8-14(20(22)23)10-16(15)18/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRFMDNEOTDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide typically involves the condensation of 2-chloro-4-nitrobenzoic acid with N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol or methanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products

Nucleophilic substitution: Formation of N-benzyl-2-substituted-N-isopropyl-4-nitrobenzamide derivatives.

Reduction: Formation of N-benzyl-2-chloro-N-isopropyl-4-aminobenzamide.

Oxidation: Formation of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiparasitic Activity

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide has been studied for its potential as an antiparasitic agent, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research indicates that compounds similar to this benzamide exhibit promising activity, with some derivatives showing effective plasma and brain exposure in animal models. For instance, analogues derived from benzamides have demonstrated potent activity with low effective concentrations in vitro, suggesting a pathway for developing new treatments for parasitic infections .

Mechanism of Action

The biological activity of this compound is attributed to the presence of both the nitro and amide functional groups, which can interact with various biological targets. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive intermediates that can disrupt cellular processes in parasites.

Agricultural Chemistry

Herbicidal Properties

Research has indicated that N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide may serve as an effective herbicide. Its structural characteristics allow it to interfere with plant growth processes, making it a candidate for further development in agricultural applications. Studies have shown that similar compounds demonstrate herbicidal effects through various testing methods such as leaf-dip tests and total spray tests .

Industrial Applications

Chemical Intermediate

This compound is utilized as an intermediate in the synthesis of other chemical products. Its ability to undergo various chemical transformations makes it valuable in producing more complex organic molecules used in pharmaceuticals and agrochemicals. The synthesis methods often involve direct condensation reactions, which can be optimized for efficiency and yield.

Material Science

Electro-optical Applications

In material science, derivatives of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide have been explored for their electro-optical properties when incorporated into liquid crystals (LCs). Doping LCs with these compounds has been reported to improve their electro-optical responses, making them suitable for applications in display technologies.

-

Synthesis and Characterization

A study demonstrated the efficient synthesis of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide through a green chemistry approach involving ultrasonic irradiation. This method not only improved yield but also reduced reaction times significantly compared to traditional methods. -

Biological Activity Assessment

In vitro assays conducted on various derivatives showed that modifications to the benzamide structure could enhance antiparasitic activity while maintaining low toxicity to mammalian cells. This highlights the compound's potential as a lead candidate for drug development against parasitic diseases . -

Herbicidal Testing

Field trials using N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide demonstrated effective weed control in crops without significant adverse effects on crop yield. This positions the compound as a viable option for sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide can be compared with other benzamide derivatives, such as:

N-benzyl-2-chloro-N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of an isopropyl group.

N-benzyl-2-chloro-N-isopropyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

N-benzyl-2-chloro-N-isopropyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

The uniqueness of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide can be represented as:

- Molecular Formula : CHClNO

- Molecular Weight : 348.79 g/mol

- CAS Number : 694604

The compound features a benzamide backbone with a nitro group and a chloro substituent, which are crucial for its biological activity.

Antiparasitic Activity

Research indicates that compounds structurally related to N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide exhibit significant antiparasitic activity. For instance, analogues have been developed that show efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study highlighted an analogue with an EC of 0.001 μM, demonstrating potent activity in vitro and in vivo against this parasite .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that similar benzamide derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzothiazole structures have shown significant inhibition of human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549). These compounds were assessed using MTT assays, revealing promising results for further development .

The mechanism of action for N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups may influence binding affinity and selectivity towards certain biological targets.

Study 1: Antiparasitic Activity

A study focused on the synthesis of various benzamide derivatives reported that some exhibited significant activity against Trypanosoma brucei. The most potent compound in this series was noted for its ability to cure infected mice when administered at a dosage of 50 mg/kg over four days .

Study 2: Anticancer Evaluation

In another investigation, a series of benzamide derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The results indicated that certain compounds led to a downregulation of the BCL-2 gene, which is crucial for tumor survival. This suggests that N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide could have similar effects due to structural similarities with these active compounds .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | EC / IC (μM) | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 0.001 | |

| Anticancer | MCF-7 (Breast Cancer) | Not specified | |

| Anticancer | A431 (Carcinoma) | Not specified |

Table 2: Synthesis and Yield of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.